Cas no 2227883-22-7 (4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol)

4-(1R)-2-Amino-1-hydroxyethyl-2-ethoxyphenol is a chiral phenolic compound featuring an ethoxy-substituted aromatic ring and an amino alcohol side chain. Its stereospecific (R)-configuration enhances selectivity in synthetic applications, particularly in pharmaceutical intermediates or asymmetric catalysis. The presence of both hydroxyl and amino functional groups allows for versatile reactivity, including hydrogen bonding and chelation, making it useful in complex molecular synthesis. The ethoxy group contributes to improved solubility in organic solvents, facilitating purification and handling. This compound’s structural features make it valuable for research in medicinal chemistry, where precise stereochemistry and functional group interactions are critical. Its stability under standard conditions ensures reliable performance in laboratory settings.
4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol structure
2227883-22-7 structure
Product Name:4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol
CAS No:2227883-22-7
MF:C10H15NO3
MW:197.231003046036
CID:6069785
PubChem ID:54193717
Update Time:2025-06-03

4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol
    • 4-[(1R)-2-amino-1-hydroxyethyl]-2-ethoxyphenol
    • EN300-1821545
    • 2227883-22-7
    • SCHEMBL7151218
    • Inchi: 1S/C10H15NO3/c1-2-14-10-5-7(9(13)6-11)3-4-8(10)12/h3-5,9,12-13H,2,6,11H2,1H3/t9-/m0/s1
    • InChI Key: PKHCCYSUTPFTMT-VIFPVBQESA-N
    • SMILES: O[C@@H](CN)C1C=CC(=C(C=1)OCC)O

Computed Properties

  • Exact Mass: 197.10519334g/mol
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 75.7Ų

4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol Pricemore >>

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Additional information on 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol

Comprehensive Overview of 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol (CAS No. 2227883-22-7)

4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol, with the CAS number 2227883-22-7, is a chiral phenolic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of an ethoxy group, an amino alcohol moiety, and a phenolic hydroxyl group, making it a versatile intermediate for drug development. Its stereochemistry, particularly the (1R) configuration, plays a critical role in its biological activity, often influencing receptor binding affinity and metabolic stability.

In recent years, the demand for chiral building blocks like 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol has surged due to their applications in asymmetric synthesis and targeted drug delivery. Researchers are particularly interested in its potential as a precursor for adrenergic receptor agonists, which are pivotal in treating respiratory and cardiovascular conditions. The compound’s ethoxyphenol backbone also aligns with trends in green chemistry, as it can be derived from renewable resources, addressing sustainability concerns in the pharmaceutical industry.

One of the most frequently searched questions about this compound revolves around its synthetic routes and purification methods. Optimizing its synthesis often involves enantioselective catalysis or enzymatic resolution to ensure high optical purity. Analytical techniques such as HPLC and chiral column chromatography are commonly employed to validate its stereochemical integrity. These methodologies are critical for ensuring compliance with Good Manufacturing Practices (GMP), a topic of high relevance in regulatory discussions.

The pharmacokinetic properties of 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol are another area of intense scrutiny. Its logP value and hydrogen bonding capacity suggest moderate bioavailability, which can be enhanced through prodrug strategies or nanocarrier systems. These innovations resonate with the growing interest in personalized medicine and controlled-release formulations, topics frequently explored in academic and industrial forums.

From a commercial perspective, the compound’s patent landscape and supply chain stability are key considerations. With the rise of generic pharmaceuticals, manufacturers are keen to identify cost-effective synthesis protocols while maintaining intellectual property protections. Additionally, its storage conditions—often requiring protection from oxidation and moisture—highlight the importance of stability studies, a recurring theme in quality control discussions.

In conclusion, 4-(1R)-2-amino-1-hydroxyethyl-2-ethoxyphenol (CAS No. 2227883-22-7) exemplifies the intersection of chiral chemistry, drug design, and sustainable practices. Its multifaceted applications and alignment with contemporary research trends make it a compelling subject for scientists and industry professionals alike. As advancements in catalytic asymmetric synthesis and biocatalysis continue, this compound is poised to play an even greater role in next-generation therapeutics.

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